![molecular formula C15H20N2O5S B1413702 1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173115-69-8](/img/structure/B1413702.png)
1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid (TBOSPCA) is a carboxylic acid that has been used for a variety of scientific research applications. TBOSPCA is a versatile compound, as it can be synthesized in a variety of ways and its structure can be modified to create different derivatives. TBOSPCA has a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
Scientific Research Applications
Pharmaceutical Synthesis
The compound’s structure, featuring a tert-butylsulfamoyl group, makes it a valuable intermediate in pharmaceutical synthesis . It can be utilized in the preparation of various drug candidates, particularly those targeting the central nervous system, due to its ability to cross the blood-brain barrier.
Biological Activity of Sulfonamide-Based Indole Analogs
Sulfonamide-based indole analogs, which include structures similar to TBOA, have shown a range of pharmacological actions. They have been employed as active ingredients in drug design and production, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Medicinal Chemistry
As a chemically differentiated building block, TBOA is used in medicinal chemistry for the preparation of drug candidates containing hindered amine motifs . Its unique structure allows for the development of new therapeutic agents with potential applications in various diseases.
Organic Synthesis
The tert-butylsulfamoyl group in TBOA provides a steric hindrance that is beneficial in organic synthesis. It can be used to create novel organic compounds with complex structures, which are often challenging to access through traditional methods .
Chiral Sulfinamide Reagents
TBOA’s structural components are related to chiral sulfinamide reagents, which are widely used in asymmetric synthesis. These reagents assist in highly diastereoselective conversions and are valued for their easy access, recyclability, and assistance in large-scale reactions .
Drug Design and Development
The compound’s sulfonyl and carboxylic acid groups make it a suitable pharmacophore for drug design. It can undergo substitution reactions, primarily at the C-3 position, which is advantageous for creating pharmacologically active derivatives .
Cold-Chain Transportation
Due to its stability and potential for use in sensitive pharmaceutical applications, TBOA requires cold-chain transportation to maintain its integrity during delivery and storage .
properties
IUPAC Name |
1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGGVNFDLVXYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



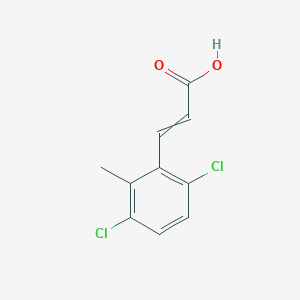
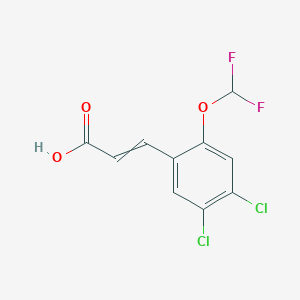
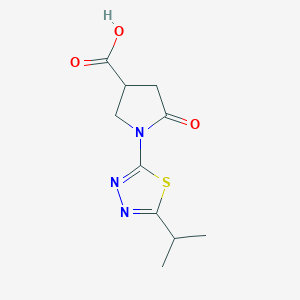
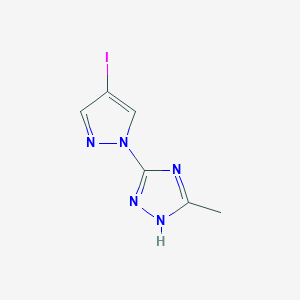
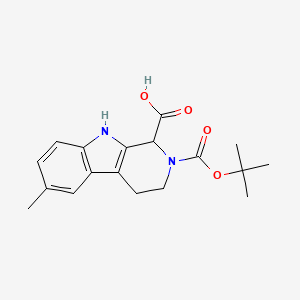
![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)
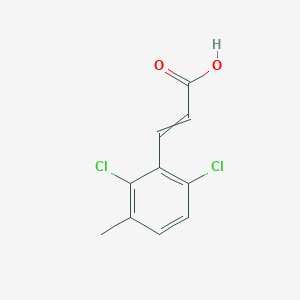
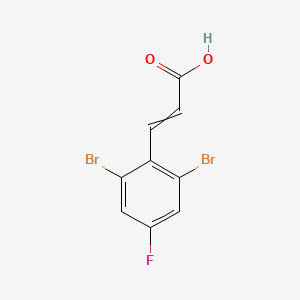

![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)
![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)
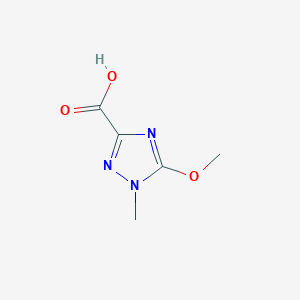
![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)